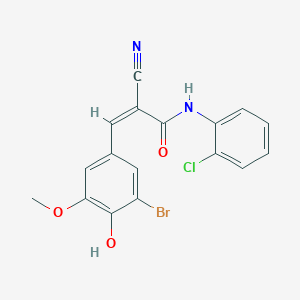

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Description

(Z)-3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a synthetic enamide derivative characterized by a unique stereochemical configuration (Z-isomer) and multiple functional groups. The compound features:

- 3-Bromo-4-hydroxy-5-methoxyphenyl group: A tri-substituted aromatic ring with bromine (electron-withdrawing), hydroxyl (hydrogen-bond donor), and methoxy (electron-donating) groups.

- 2-Cyanoprop-2-enamide backbone: A conjugated system with a cyano group (electron-withdrawing) and an enamide moiety, which enhances stability and reactivity.

This compound is hypothesized to exhibit biological activity due to structural similarities with kinase inhibitors and anti-inflammatory agents. However, its exact applications remain under investigation.

Properties

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2O3/c1-24-15-8-10(7-12(18)16(15)22)6-11(9-20)17(23)21-14-5-3-2-4-13(14)19/h2-8,22H,1H3,(H,21,23)/b11-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCLXBMPYYUPJN-WDZFZDKYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom to the phenyl ring.

Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.

Formation of the Enamide: Reaction of the substituted phenyl ring with 2-chlorophenyl and cyano groups to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of cyano groups to amines.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four analogs (Table 1).

Table 1: Structural and Functional Comparison of Analogs

*Estimated based on structural analogy to .

Key Findings from Structural Analysis:

Halogen Effects: The bromo group in the target compound and ’s analog increases molecular weight and polarizability compared to purely chlorinated analogs (e.g., ) .

Hydrogen-Bonding Capacity: The 4-hydroxy group in the target compound and enables strong hydrogen-bond donor interactions, critical for binding to enzymatic active sites. Methoxy groups (e.g., in and ) act as hydrogen-bond acceptors but reduce solubility compared to hydroxyl groups .

Furyl moieties in and introduce planar aromaticity, which may influence π-π stacking interactions in biological targets .

Amide Substituents: Allylamino () and methoxypropylamino () groups increase steric bulk, possibly reducing binding affinity compared to simpler aryl amides (target compound, ) .

Notes

- SHELX programs remain a gold standard for crystallographic refinement of small molecules, including complex enamide derivatives .

Biological Activity

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of bromine, hydroxyl, and methoxy groups on the phenyl ring enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds derived from the same structural framework. For instance, compounds with brominated phenolic structures have shown significant cytotoxicity against various cancer cell lines.

- Cytotoxic Effects : Research indicates that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

-

Mechanisms of Action : The mechanisms through which these compounds exert their effects include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation by interfering with cell cycle progression.

- Modulation of signaling pathways involved in cancer cell survival.

Case Studies

A notable study investigated the effects of a structurally related compound on melanoma cells, demonstrating a selective cytotoxic effect and significant inhibition of melanin production. The compound induced cell cycle arrest at the S phase, suggesting a similar potential for this compound in melanoma therapy .

Summary of Biological Activities

Q & A

Q. Table 1: Impact of Solvent on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMSO | 78 | 97 |

| Ethanol | 65 | 92 |

| Acetonitrile | 58 | 88 |

Advanced Question: What strategies resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer:

Contradictions arise due to dynamic molecular effects or substituent electronic interactions. Strategies include:

- 2D NMR (NOESY) : Detect spatial proximity of protons to confirm stereochemistry (e.g., (Z)-configuration via cross-peaks between enamide and aromatic protons) .

- Isotopic Labeling : Use deuterated analogs to simplify overlapping signals in crowded regions (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- DFT Calculations : Compare computed vs. experimental NMR shifts; deviations >5 ppm suggest conformational flexibility or solvent effects .

Basic Question: What analytical techniques are essential for confirming the stereochemical configuration of the (Z)-isomer?

Methodological Answer:

- X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., dihedral angle <10° between enamide and aromatic planes) .

- IR Spectroscopy : Identify C≡N stretching at ~2200 cm and conjugated C=O at ~1680 cm, consistent with (Z)-isomer rigidity .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] with ≤2 ppm error to exclude structural isomers .

Advanced Question: How do electronic effects of substituents influence reaction pathways in derivative synthesis?

Methodological Answer:

Substituents modulate reactivity via:

- Bromine’s Electron-Withdrawing Effect : Stabilizes transition states in nucleophilic aromatic substitution (e.g., para-methoxy group directs electrophilic attacks) .

- Methoxy Group’s Resonance Donation : Enhances electron density on the phenyl ring, favoring coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

- Chlorophenyl’s Steric Hindrance : Slows down intermolecular aggregation, requiring higher temperatures (80–100°C) for cross-coupling .

Q. Table 2: Substituent Effects on Reaction Rates

| Reaction Type | Rate (Relative to H-Substituted) |

|---|---|

| Bromine-Substituted | 1.5× faster |

| Methoxy-Substituted | 2.0× faster |

| Chlorophenyl-Substituted | 0.7× slower |

Basic Question: What protocols are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Study : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC. Optimal stability observed at pH 6–7 .

- Light Exposure Test : Expose to UV (254 nm) for 48h; quantify photodegradation products using LC-MS .

- Thermal Analysis (DSC/TGA) : Determine decomposition onset temperature (>180°C indicates suitability for storage at room temperature) .

Advanced Question: How can researchers elucidate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

- Kinetic Analysis : Measure (inhibition constant) using Michaelis-Menten plots under varying substrate concentrations. A competitive inhibitor will increase without affecting .

- Docking Simulations (AutoDock Vina) : Predict binding poses with target enzymes (e.g., tyrosine kinases); validate via mutagenesis (e.g., His395Ala mutation reduces binding affinity) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Basic Question: What computational tools are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Prediction (ChemAxon) : Estimate lipophilicity (LogP ~2.8) to assess membrane permeability .

- pKa Calculation (MarvinSketch) : Predict acidic/basic sites (e.g., phenolic -OH at pKa ~9.5) for solubility profiling .

- ADMET Prediction (SwissADME) : Evaluate toxicity risks (e.g., Ames test negativity) and bioavailability (%ABS >70%) .

Advanced Question: How can researchers address discrepancies in biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

- Cellular vs. Cell-Free Assays : Compare IC values; lower potency in cellular assays may indicate poor membrane permeability .

- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical weighting (e.g., random-effects model) to resolve outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.